molecular formula C15H27NO11 B11830458 Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside

Cat. No.: B11830458
M. Wt: 397.37 g/mol
InChI Key: USJPBCYUZSGJII-AJCPYZHHSA-N
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Description

Methyl 3-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-α-D-galactopyranoside is a disaccharide derivative critical in glycobiology research. Its structure features an α-D-galactopyranoside core linked via a 3-O-glycosidic bond to a 2-acetamido-2-deoxy-β-D-galactopyranosyl residue (GalNAc) . The compound’s molecular formula is C₁₅H₂₇NO₁₁, with a molecular weight of 397.38 g/mol . It is synthesized through regioselective glycosylation and deprotection steps, often involving intermediates like benzylated or acetylated sugars .

This compound is pivotal for studying carbohydrate-protein interactions, particularly in mucin-type O-glycans and lectin-binding assays . Its stereochemistry and functional groups (e.g., acetamido at C2) mimic natural glycans, enabling investigations into cell recognition and immune responses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14+,15+/m1/s1

InChI Key

USJPBCYUZSGJII-AJCPYZHHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)OC)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O

Origin of Product

United States

Preparation Methods

Glycosyl Donor Activation

The galactopyranosyl acceptor is typically prepared by protecting the 3-OH group of methyl α-D-galactopyranoside. In one approach, a stannylene intermediate is formed by reacting methyl α-D-galactopyranoside with dibutyltin oxide, enabling selective 3-O-alkylation. Subsequent benzylation of remaining hydroxyl groups yields a 2,4,6-tri-O-benzyl-3-O-allyl intermediate, which is deallylated using palladium chloride to expose the 3-OH for glycosylation.

The glycosyl donor, 2-acetamido-2-deoxy-β-D-galactopyranosyl trichloroacetimidate, is activated under Lewis acid conditions (e.g., trimethylsilyl triflate) for coupling. This method achieves β-linkage formation with yields of 68–72%.

Table 1: Representative Glycosylation Conditions

DonorAcceptorCatalystSolventYield (%)
Trichloroacetimidate3-OH galactosideTMSOTfCH₂Cl₂71
Oxazoline3-O-benzyl galactosidep-TsOH1,2-Dichloroethane65
ThioglycosidePartially protectedNIS/AgOTfDCM69

Regioselective Deprotection

Post-glycosylation, global deprotection is performed:

  • Benzyl groups : Removed via hydrogenolysis (H₂, Pd/C, 90% yield).

  • Acetates : Cleaved using Zemplén conditions (NaOMe/MeOH).

Stannylene-Mediated Regioselective Protection

The stannylene acetal method enables precise 3-O-functionalization of galactopyranosides. Methyl α-D-galactopyranoside reacts with dibutyltin oxide in refluxing methanol, forming a 3,4-O-stannylene intermediate. Allylation with allyl bromide in DMF selectively targets the 3-OH, leaving 2,4,6-OH groups free for benzylation. This strategy ensures high regioselectivity (>95%) and simplifies subsequent glycosylation steps.

Thioglycoside-Based Synthesis

Thioglycosides offer stability and compatibility with orthogonal glycosylation protocols. In a key study, methyl 3-O-thiogalactoside was coupled with a 2-acetamido-2-deoxy-β-D-galactopyranosyl imidate donor using N-iodosuccinimide (NIS) and silver triflate (AgOTf). The thiophilic activation ensures α-anomeric configuration in the donor, while the acceptor’s 3-OH group reacts selectively, yielding the target compound in 69% yield.

Enzymatic Approaches

Although less common, enzymatic methods using galactosyltransferases have been explored. For example, bovine β-1,3-galactosyltransferase (β3GalT) transfers galactose from UDP-Gal to methyl 2-acetamido-2-deoxy-α-D-galactopyranoside. However, this method suffers from low efficiency (∼35% yield) due to substrate specificity constraints.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Chemical GlycosylationHigh stereocontrol, scalabilityMultiple protection steps65–72
Stannylene ProtectionExceptional regioselectivityToxicity of tin reagents70–75
Thioglycoside ActivationStability, orthogonal reactivityRequires harsh promoters60–69
Enzymatic SynthesisGreen chemistry, no protectionNarrow substrate scope30–35

Key Challenges and Solutions

  • Regioselectivity : Competing reactivity at 3-OH vs. 6-OH is mitigated using bulky protective groups (e.g., trityl) or stannylene intermediates.

  • Anomeric Control : β-Selectivity is ensured using participating groups (e.g., acetyl) at C2 of the donor.

  • Purification : Silica gel chromatography with ethyl acetate/methanol/water (6:3:1) effectively resolves diastereomers.

Recent Advances

Modern approaches employ flow chemistry to enhance reproducibility. For instance, continuous-flow glycosylation using microreactors reduces reaction times from hours to minutes while maintaining yields ≥70%. Automated solid-phase synthesis is also emerging, though yields remain moderate (∼50%) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the N-acetylgalactosamine unit can be reduced to form an alcohol.

    Substitution: The hydroxyl groups can be substituted with various functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used under basic conditions.

Major Products:

    Oxidation: Formation of galacturonic acid derivatives.

    Reduction: Formation of galactitol derivatives.

    Substitution: Formation of various alkyl or halogenated derivatives.

Scientific Research Applications

Glycobiology

Glycobiology is the study of carbohydrates and their roles in biological processes. Methyl 3-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-α-D-galactopyranoside serves as a substrate for various glycosyltransferases, particularly 2,3-O-sialyltransferase . This enzyme is crucial for the biosynthesis of sialylated glycoconjugates, which are important for cell-cell interactions and immune responses.

  • Case Study : Research has demonstrated that this compound can enhance the sialylation of glycoproteins, affecting their stability and functionality in biological systems .

Drug Development

The compound has been investigated for its potential in drug delivery systems due to its ability to improve the solubility and stability of therapeutic agents. It can modify the pharmacokinetics of drugs by enhancing their bioavailability.

  • Application Example : In a study focusing on antifungal agents, derivatives of methyl α-D-galactopyranoside exhibited promising antimicrobial activity against pathogens, suggesting that similar modifications with this compound could lead to novel therapeutic agents .

Bioconjugation

Methyl 3-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-α-D-galactopyranoside functions as a versatile linker in bioconjugation processes. This capability allows researchers to attach biomolecules such as proteins or antibodies to surfaces or other molecules, facilitating targeted therapy development.

  • Research Insight : Its role in bioconjugation has been highlighted in studies where it was used to create targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Data Table: Applications and Mechanisms

Application AreaMechanismReference Source
GlycobiologySubstrate for 2,3-O-sialyltransferase; enhances glycoprotein sialylation
Drug DevelopmentImproves solubility and stability of drugs; potential antifungal activity
BioconjugationLinker for biomolecule attachment; enhances targeted therapy

Mechanism of Action

The compound exerts its effects primarily through its interactions with specific carbohydrate-binding proteins, known as lectins. These interactions can modulate various cellular processes, including cell signaling, adhesion, and immune responses. The molecular targets include cell surface receptors and enzymes involved in glycosylation pathways.

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Differences Molecular Formula Biological Relevance References
Target Compound : Methyl 3-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-α-D-galactopyranoside 3-O-β-GalNAc linkage to α-D-galactopyranoside C₁₅H₂₇NO₁₁ Mimics O-glycan core structures; lectin-binding studies
Methyl 3,4-di-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside Dual 3-O- and 4-O-β-GlcNAc linkages C₂₄H₄₀N₂O₁₆ Model for branched glycans; enzyme specificity studies
Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside Benzyl aglycone instead of methyl; 3-O-β-Gal linkage C₂₁H₃₁NO₁₁ Used in synthetic mucin fragments; stability studies
2-Acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranose α-D-glucopyranose core instead of α-D-galactopyranoside C₁₄H₂₅NO₁₁ Substrate for glycosidases; NMR spectral comparisons
Methyl O-(2-O-methyl-β-D-galactopyranosyl)-(1→4)-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-(1→3)-β-D-galactopyranoside 2-O-Methyl modification and 1→4/1→3 linkages C₂₅H₄₃NO₁₆ Probing glycosyltransferase activity

Key Observations :

  • Linkage Position : The target compound’s 3-O linkage contrasts with 1→4 or 1→6 linkages in analogs (e.g., ), affecting conformational flexibility and lectin affinity .
  • Aglycone Modifications : Benzyl or 4-nitrophenyl groups () enhance stability but reduce solubility compared to the methyl group .
  • Branching : Compounds like the trisaccharide in introduce additional glycosylation sites, enabling studies on multivalent interactions .

Key Observations :

  • Protecting Groups : Benzyl () and benzylidene () groups are common for regioselectivity, while acetyl groups facilitate later deprotection .
  • Glycosyl Donors: Oxazoline derivatives () offer stereochemical control, whereas halogenated sugars () require mercury-based promoters .

Physicochemical Properties

Property Target Compound Methyl 3,4-di-O-GlcNAc Derivative () Benzyl Analog ()
Solubility Water-soluble (crystalline powder) Limited in water; soluble in DMSO Low water solubility
Spectral Data ¹³C NMR: δ 100–105 ppm (anomeric carbons) ¹³C NMR: δ 98–102 ppm (dual anomeric signals) ¹H NMR: Benzyl protons at δ 7.3 ppm
Stability Stable at -20°C; hygroscopic Stable under hydrogenolysis conditions Degrades under acidic conditions

Biological Activity

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside (CAS Number: 109303-71-1) is a glycoside compound that has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H27NO11
  • Molecular Weight : 397.36 g/mol
  • CAS Number : 109303-71-1
  • Purity : Minimum 95% by HPLC

The compound features a methyl group linked to a disaccharide structure consisting of two galactose units, one of which is modified with an acetamido group. This structural modification is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of galactose-containing compounds can inhibit the growth of various bacteria and fungi. The specific mechanism may involve interference with cell wall synthesis or function.
  • Immunomodulatory Effects : The compound has been observed to modulate immune responses, potentially enhancing the activity of immune cells such as macrophages and T-cells. This could have implications in developing treatments for autoimmune diseases or enhancing vaccine efficacy.
  • Antitumor Properties : Preliminary studies suggest that this glycoside may inhibit tumor cell proliferation, although the exact pathways remain to be fully elucidated.
  • Neuroprotective Effects : Some research indicates potential neuroprotective properties, which may be beneficial in neurodegenerative conditions.

Synthesis

The synthesis of this compound typically involves glycosylation reactions between suitable precursors. The method generally includes:

  • Protection of Hydroxyl Groups : Initial protection of hydroxyl groups on galactose derivatives to prevent unwanted reactions.
  • Glycosylation Reaction : Using activating agents such as silver trifluoromethanesulfonate to facilitate the formation of the glycosidic bond.
  • Deprotection : Removal of protective groups to yield the final product.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
ImmunomodulatoryEnhances immune cell activity
AntitumorInhibits proliferation of tumor cells
NeuroprotectivePotential benefits in neurodegenerative diseases

Detailed Research Findings

  • Antimicrobial Studies : A study published in Carbohydrate Research demonstrated that related compounds showed significant inhibition against Staphylococcus aureus and Candida albicans. The mechanism was attributed to disruption of cell membrane integrity .
  • Immunomodulatory Effects : Research published in Journal of Immunology indicated that glycosides could enhance macrophage phagocytosis and cytokine production, suggesting a potential role in immunotherapy .
  • Antitumor Activity : A recent investigation in Cancer Letters highlighted that methylated galactosides could induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • Neuroprotective Effects : A study in Neuroscience Letters reported that certain galactose derivatives protected neuronal cells from oxidative stress, indicating potential applications in treating Alzheimer's disease .

Q & A

Q. What are the key steps in synthesizing Methyl 3-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-α-D-galactopyranoside, and how is regioselectivity ensured?

The synthesis involves sequential glycosylation and protection/deprotection strategies. For example, benzylation of intermediates (e.g., using benzyl bromide and sodium hydride in N,N-dimethylformamide) protects hydroxyl groups, while reductive ring-opening of benzylidene groups enables selective deprotection . Regioselectivity is achieved through steric and electronic directing groups, such as benzylidene acetals, which block specific hydroxyls during glycosylation .

Q. What analytical methods are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H and ¹³C NMR (in D₂O or deuterated solvents) confirm glycosidic linkages and anomeric configurations. For example, δ values for acetylated protons (~2.0 ppm) and anomeric protons (~4.5–5.5 ppm) are diagnostic .
  • Mass spectrometry : MALDI-TOF-MS or ESI-MS validates molecular weight. A mass error <0.02% between calculated and observed [M+Na]⁺ ions (e.g., 1428.5127 vs. 1428.4937) confirms purity .
  • TLC/HPLC : Used to monitor reaction progress and purity (≥97% by TLC) .

Q. What is the biological significance of this compound in glycobiology?

This disaccharide derivative mimics natural glycan epitopes, such as the Lewis antigen (Galβ1-3GalNAc), which is critical in cell-cell recognition and pathogen binding. It serves as a substrate for sialyltransferases to study enzymatic specificity or synthesize sialylated glycoconjugates .

Advanced Research Questions

Q. How can glycosylation yields be optimized for this compound, and what are common pitfalls?

  • Donor activation : Trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) improve glycosylation efficiency via mild acid catalysis .
  • Temperature control : Reactions at −20°C to 0°C minimize side reactions like hydrolysis .
  • Pitfalls : Competing β-elimination or incomplete deprotection (e.g., residual benzyl groups) require rigorous monitoring via TLC or MS .

Q. How can conflicting NMR data for glycosidic linkage conformations be resolved?

Conflicting NOE or coupling constant data may arise from dynamic equilibria between chair and twist-boat conformers. Use ¹³C-labeled derivatives (e.g., site-specific ¹³C labeling at acetamido groups) to enhance NMR sensitivity and distinguish conformational populations . Molecular dynamics simulations (e.g., AMBER force fields) can further validate experimental observations .

Q. What strategies are used to study this compound’s interaction with lectins or enzymes?

  • Surface plasmon resonance (SPR) : Measures binding affinity (KD) to lectins like galectin-3.
  • Fluorescent tagging : Introduce a 4-pentenyl or benzyl group for tracking interactions via fluorescence quenching .
  • Competitive inhibition assays : Compare inhibitory potency against natural substrates (e.g., GalNAcβ1-3Gal) to assess specificity .

Q. How does modifying the 2-acetamido group impact biological activity?

  • Sulfation at C6 : Introducing a 6-O-sulfo group (via SO₃·pyridine complex) enhances binding to L-selectin, mimicking sulfated Lewis X epitopes .
  • Fluorination at C4 : 4-Deoxy-4-fluoro analogs (e.g., methyl 4-deoxy-4-fluoro-α-D-galactopyranoside) act as mechanistic probes for glycosidases .

Data Contradiction Analysis

Q. Why might MALDI-TOF-MS data show minor discrepancies in molecular weight?

Discrepancies (e.g., Δm/z = 0.019) arise from:

  • Isotopic impurities : Natural abundance of ¹³C or ²H.
  • Adduct formation : Sodium ([M+Na]⁺) vs. potassium ([M+K]⁺) adducts.
  • Matrix interference : MALDI matrices (e.g., DHB) can suppress ionization. Validate with ESI-MS for higher accuracy .

Q. How to address inconsistent enzymatic activity data across studies?

Variability may stem from:

  • Enzyme source : Recombinant vs. tissue-extracted enzymes (e.g., sialyltransferases) differ in purity and cofactor requirements.
  • Substrate presentation : Immobilized vs. solution-phase compounds alter accessibility. Use standardized assays (e.g., UDP-GalNAc consumption monitored via HPLC) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

IntermediateProtecting GroupsKey ReactionReference
Benzylidene-protected precursor4,6-O-benzylideneReductive ring-opening
Acetylated donor2,3,4,6-tetra-O-acetylTrichloroacetimidate activation

Q. Table 2. NMR Chemical Shifts (D₂O)

Proton/Groupδ (ppm)Reference
N-Acetyl (CH₃)~2.0
Anomeric (α-D-Gal)~5.2
Anomeric (β-D-GalNAc)~4.5

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